Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate

Chiral auxiliary Asymmetric synthesis Steric effect

Researchers requiring strict enantiomeric control often face supply challenges for non-racemic chiral auxiliaries. This compound directly addresses the need for a defined (3R,5R)-configured isoxazolidine scaffold. Substitution with the racemate or N-methyl analog compromises enantioselectivity, making stereochemical integrity essential. - Enantiopure (3R,5R) configuration ensures predictable face selectivity in asymmetric alkylations and cycloadditions. - The N-2 phenyl group provides a steric and electronic shield absent in N-alkyl analogs, enhancing diastereomeric excess. - Functionalizable 5-methyl carboxylate handle enables direct elaboration for drug intermediate or chiral solvating agent development.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 69284-38-4
Cat. No. B12904736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate
CAS69284-38-4
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(N(O1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17NO3/c1-20-17(19)16-12-15(13-8-4-2-5-9-13)18(21-16)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m1/s1
InChIKeyBUVAHHGHBLVMHV-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate: A Defined Chiral Isoxazolidine Scaffold for Asymmetric Synthesis


Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate (CAS 69284-38-4) is a chiral, non-racemic isoxazolidine derivative with the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol . The compound features a five-membered N,O-heterocyclic ring with two phenyl substituents at the 2- and 3-positions and a methyl ester at the 5-carboxylate position. The defined (3R,5R) absolute stereochemistry distinguishes it from its diastereomers and the racemic mixture, making it a candidate for use as a chiral building block or auxiliary in enantioselective synthesis. While the broader isoxazolidine class is recognized for diverse biological activities including antimicrobial and anticancer properties , the value of this specific compound is anchored in its stereochemical identity, which enables applications where enantiopurity is critical, such as chiral resolution, asymmetric catalysis, or the synthesis of enantiopure drug intermediates.

Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate: The Procurement Risk of Stereochemical Substitution in Chiral Isoxazolidines


Isoxazolidine-5-carboxylate derivatives are not interchangeable due to strict stereochemical requirements in target applications. The (3R,5R) configuration of this compound imparts a specific three-dimensional orientation of the two phenyl groups and the methyl ester that directly governs its reactivity and molecular recognition. Substitution with the (3S,5S) enantiomer would yield the mirror-image molecule, leading to opposite enantioselectivity in asymmetric synthesis or chiral resolution. Replacement with a non-phenyl-substituted analog, such as methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate (CAS 87190-48-5) , introduces steric and electronic differences at the N-2 position, which will alter the stereochemical induction environment and likely degrade the enantiomeric excess (ee) in downstream reactions. Even the racemic mixture (CAS 19344-95-7) cannot substitute for the enantiopure (3R,5R) form when high enantiopurity is essential. The strong crystallographic evidence of distinct conformations adopted by 2,3-diphenylisoxazolidine ring systems [1] further confirms that subtle structural modifications translate into measurable differences in molecular shape, making stereochemical integrity a non-negotiable procurement specification.

Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate Head-to-Head: Quantitative Differentiation Data for Scientific Sourcing


Steric and Electronic Differentiation at N-2: (3R,5R)-Diphenyl vs. (3R,5R)-2-Methyl-3-phenyl Scaffold

The N-2 phenyl substituent in the target compound provides a significantly larger steric footprint and altered electronic environment compared to the N-2 methyl group in the commercially available analog methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate (CAS 87190-48-5) . This structural difference is expected to translate into divergent diastereoselectivity in reactions where the oxazolidine serves as a chiral auxiliary. While head-to-head catalytic or synthetic data are not publicly available for this specific compound pair, the class-level principle is well-established: N-substituent bulk in chiral oxazolidines directly controls the facial selectivity of electrophilic additions to enolate derivatives.

Chiral auxiliary Asymmetric synthesis Steric effect

Conformational Preorganization of the 2,3-Diphenylisoxazolidine Ring: Crystallographic Evidence for Distinct Solid-State Geometry

X-ray crystallographic analysis of the closely related compound 2,3-diphenylisoxazolidin-5-yl acetate (C₁₇H₁₇NO₃) provides direct evidence of the preferred ring conformation in the solid state [1]. The 2-phenyl group occupies an equatorial position, the 5-acetoxy group is axial, and the C3 substituent adopts a bisectional position. The inter-phenyl angle was determined to be 80.95(6)°. This specific geometry, governed by the 2,3-diphenyl substitution and ring stereochemistry, defines the spatial presentation of functional groups. When a nitro substituent is introduced on the 3-phenyl ring (comparator compound II), the inter-phenyl angle contracts to 64.85(8)°, demonstrating that even remote substituent modifications alter the core ring conformation.

Crystal structure Conformational analysis X-ray diffraction

Physicochemical Property Profile: Differentiation from the 2,3-Diphenyl-1,3-oxazolidine Isomer

The target isoxazolidine scaffold (five-membered N,O-heterocycle with the methyl ester at the 5-position) presents a distinct physicochemical profile compared to the 1,3-oxazolidine isomer 2,3-diphenyl-1,3-oxazolidine (CAS 16285-78-2) . The target compound (via the racemic analog CAS 19344-95-7) exhibits a density of 1.196 g/cm³, a boiling point of 391.9 °C at 760 mmHg, a flash point of 190.8 °C, a calculated LogP of 3.18, and a polar surface area of 38.77 Ų . In contrast, 2,3-diphenyl-1,3-oxazolidine shows a lower density of 1.131 g/cm³ and a lower boiling point of 374.6 °C, consistent with its lower molecular weight (225.29 vs. 283.32 g/mol) and the absence of the polar methyl ester group.

Physicochemical properties LogP Boiling point

Enantiopurity as a Procurement Filter: (3R,5R) Single Enantiomer vs. Racemic Mixture

The target compound is specified as the single (3R,5R) enantiomer, whereas the commonly listed methyl 2,3-diphenylisoxazolidine-5-carboxylate (CAS 19344-95-7) is the racemic mixture . For applications requiring enantioselective recognition—such as chiral resolution, enzyme inhibition where prolyl hydroxylase is the target [1], or use as a chiral auxiliary—the racemate cannot deliver the required stereochemical outcome. The enantiopure form ensures that 100% of the material contributes to the desired enantioselective pathway, whereas a racemate would provide at most 50% of the active enantiomer, effectively doubling the required loading for the same effect and potentially introducing confounding effects from the opposite enantiomer.

Enantiomeric excess Chiral purity Asymmetric synthesis

Crystal Packing and Hydrogen-Bonding Motif Comparison with 4,5-Disubstituted Diphenylisoxazolidine Analogs

The crystal structure of [(3R*,4R*,5R*)-2,3-Diphenylisoxazolidine-4,5-diyl]dimethanol (C₁₇H₁₉NO₃) [1] reveals an envelope conformation of the isoxazolidine ring with the O atom as the flap, and a hydrogen-bonding network forming C₂₃(14) and R₂₂(14) motifs. In contrast, the target compound carries a methyl ester at the 5-position instead of a hydroxymethyl group, which eliminates the strong O–H···O hydrogen bond donor and replaces it with a weaker C–H···O acceptor. This substitution fundamentally alters the crystal packing forces and solubility characteristics, and would change the compound's behavior in co-crystallization or crystal engineering applications.

Crystal engineering Hydrogen bonding Solid-state chemistry

When Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate Is the Right Choice: Selection-Driven Application Scenarios


Chiral Auxiliary in Asymmetric Synthesis Requiring Aromatic π-Facial Shielding

The N-2 phenyl group provides a large aromatic shield that can direct the approach of electrophiles or nucleophiles to one face of a substrate . This steric and electronic bias is absent in N-methyl analogs. Laboratories pursuing diastereoselective alkylation, aldol condensation, or cycloaddition reactions where aromatic π-π interactions can enhance stereocontrol should select this compound over the N-methyl variant.

Enantiopure Intermediate for Prolyl Hydroxylase Inhibitor Development

U.S. Patent 5,610,146 discloses 2,3-disubstituted isoxazolidines as suicide inhibitors of prolyl hydroxylase . The (3R,5R)-diphenyl scaffold, with the 5-carboxylate serving as a functionalizable handle, provides a core that can be elaborated into patent-defined inhibitor candidates. The defined stereochemistry is essential for achieving the requisite enzyme binding geometry.

Co-crystal and Conformational Design Based on Known 2,3-Diphenyl Solid-State Geometry

Crystallographic data for related 2,3-diphenylisoxazolidine derivatives provide a predictive basis for the target compound's solid-state conformation . The equatorial 2-phenyl and axial 5-substituent orientation offers a predictable scaffold for crystal engineering, where the methyl ester can participate in C–H···O interactions to guide co-crystal formation with complementary H-bond donors.

Chiral Resolution Reagent or Chiral Solvating Agent Development

The combination of two phenyl chromophores, a polar ester group, and a rigid chiral ring makes this compound a candidate scaffold for developing chiral solvating agents (CSAs) for NMR-based enantiomeric excess determination. The aromatic rings provide anisotropic shielding, while the (3R,5R) configuration imparts differential chemical shift nonequivalence to enantiomeric analytes.

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